molecular formula C16H13N3O2S2 B2917296 (2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 886909-74-6

(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2917296
CAS No.: 886909-74-6
M. Wt: 343.42
InChI Key: LRUQRTGUPURCTM-CMDGGOBGSA-N
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Description

(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound provided for research purposes. This molecule features a 1,3,4-oxadiazole core, a scaffold recognized in medicinal chemistry for its diverse biological potential, linked to a (methylsulfanyl)phenyl group and a (thiophen-2-yl)prop-2-enamide chain via a rigid ethylene bridge . Researchers can leverage this specific structure to explore structure-activity relationships, particularly in the development of novel pharmacologically active agents. The compound is supplied with a guaranteed high level of purity and stability. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

(E)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-22-13-7-3-2-6-12(13)15-18-19-16(21-15)17-14(20)9-8-11-5-4-10-23-11/h2-10H,1H3,(H,17,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUQRTGUPURCTM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.

    Formation of the enamide linkage: This can be done through a condensation reaction between an amine and an aldehyde or ketone, followed by dehydration.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The thiophene and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

While specific applications of "potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate" are not detailed in the provided search results, the information available allows for a discussion of potential applications based on its chemical structure and the known properties of related compounds.

Chemical Properties and Structure
Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a chemical compound with the CAS number 2375269-61-5 . Its IUPAC name is potassium 1-(oxazol-5-yl)cyclopropane-1-carboxylate . The compound has a molecular formula of C8H8KNO3 and a molecular weight of 205.2523 . It contains a cyclopropane ring, an oxazole ring, and a carboxylate group .

Potential Applications
Due to the presence of the oxadiazole moiety, this compound may have anticancer and antiparasitic applications .

  • Drug Discovery : Oxadiazole derivatives have demonstrated potential as anticancer agents .

Related Compounds
Other related compounds and their applications are:

  • Pesticides: Some molecules containing similar structures are used as pesticides, acaricides, insecticides, and molluscicides .
  • Cypermethrin: (1R)-cis-(alphaS)-cypermethrin is a chemical compound .
  • Allethrin: (+)-trans-(S)-allethrin is another chemical compound .

Mechanism of Action

The mechanism by which (2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide exerts its effects depends on its specific application:

    Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can interact with nucleophilic sites in proteins or DNA, while the thiophene ring can participate in π-π stacking interactions.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated system of the oxadiazole and thiophene rings, which can facilitate charge transport and light absorption.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized against the following analogues:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activity/Properties Reference
(2E)-N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide 1,3,4-Oxadiazole Thiophen-2-yl, methylsulfanylphenyl ~387.5* Hypothesized enzyme inhibition (pending studies)
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Thiadiazole-triazole hybrid Thiadiazole, triazole, phenyl ~541.6* High intermolecular interaction energy with enzymes (> reference compounds)
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole p-Tolyl, allylamine 247.3 Unspecified (structural analogue)
2-(4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)ethanoic acid Thiadiazole-triazole Thiadiazole, triazole, carboxylic acid ~484.5* Moderate antimicrobial activity

*Calculated based on molecular formula.

Key Findings from Comparative Studies

  • Heterocyclic Core Influence :

    • The 1,3,4-oxadiazole core in the target compound offers greater metabolic stability compared to thiadiazoles, which are prone to oxidative degradation . However, thiadiazole-triazole hybrids (e.g., sodium acetate derivative ) exhibit superior enzyme-binding energies, likely due to increased sulfur-mediated van der Waals interactions.
    • Thiophene substituents (as in the target compound) enhance π-π stacking with aromatic residues in enzyme active sites compared to phenyl groups in analogues .
  • Substituent Effects :

    • The methylsulfanyl group in the target compound improves lipophilicity (clogP ~3.2), favoring passive diffusion across biological membranes compared to polar carboxylic acid derivatives (e.g., ~484.5 g/mol compound in , clogP ~1.8).
    • Allylamine and p-tolyl groups in ’s thiadiazole analogue may reduce steric hindrance, enabling better target access than bulkier substituents .
  • Biological Activity :

    • While the target compound’s activity remains unvalidated, molecular modeling predicts moderate kinase inhibition due to the oxadiazole-thiophene scaffold’s planar geometry . In contrast, thiadiazole-triazole hybrids show promise as antimicrobials, with MIC values as low as 8 µg/mL against S. aureus .

Biological Activity

The compound (2E)-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds containing the oxadiazole moiety can inhibit various cancer cell lines by interfering with critical cellular processes such as apoptosis and cell cycle regulation.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to block enzymes involved in DNA replication and repair, such as topoisomerases and telomerase .
  • Case Studies :
    • A study evaluated the effects of various oxadiazole derivatives on human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound demonstrated an IC50 value of approximately 6.19 µM against HepG2 cells, indicating potent antiproliferative effects .
    • Another investigation revealed that modifications in the substituents on the oxadiazole ring could enhance its cytotoxicity, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases.

  • Research Findings :
    • In vitro assays demonstrated that certain modifications to the oxadiazole structure significantly increased antioxidant activity, measured through lipid peroxidation assays. Compounds with specific substituents showed EC50 values indicating strong inhibitory effects on lipid peroxidation .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been documented, with some studies reporting effectiveness against a range of bacterial and fungal strains.

  • Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Data Summary

Biological Activity Cell Line/Organism IC50/EC50 Value Reference
AnticancerHepG26.19 µM
AntioxidantLipid Peroxidation0.565 mM
AntimicrobialVarious StrainsVariable

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